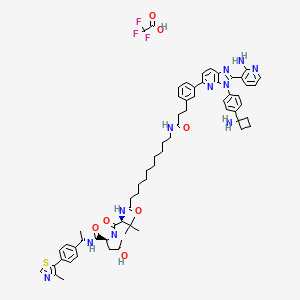

MS15 (Tfa)

Beschreibung

Identification of MS15 (Tfa) as a Chemical Probe for AKT Degradation

MS15, also referred to as degrader 62, has been identified as a potent and selective PROTAC designed to induce the degradation of the AKT serine/threonine kinases. tandfonline.comnih.govacs.orgguidetopharmacology.org This compound is derived from the allosteric pan-AKT inhibitor miransertib (B560090) (ARQ-092) and is linked to a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. tandfonline.comnih.govguidetopharmacology.org The development of MS15 was motivated by the observation that previous AKT-directed PROTACs, based on ATP-competitive inhibitors like MS21 (derived from capivasertib/AZD5363), were largely ineffective in degrading AKT in cancer cells harboring KRAS/BRAF mutations. nih.govacs.orgguidetopharmacology.org MS15 successfully addresses this limitation, demonstrating potent and selective AKT degradation activity in cancer cells with KRAS/BRAF mutations, as well as in those with PI3K/PTEN pathway mutations. nih.govacs.org

Overview of PROteolysis TArgeting Chimera (PROTAC) Modality in Chemical Biology Research

PROTACs are heterobifunctional molecules that leverage the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins. wikipedia.orgmdpi.comresearchgate.netrsc.org Unlike traditional small molecule inhibitors that block protein function by binding to an active site or allosteric pocket, PROTACs work by bringing a target protein into close proximity with an E3 ubiquitin ligase. wikipedia.orgmdpi.comresearchgate.netrsc.orgnih.gov This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome. wikipedia.orgresearchgate.netrsc.orgnih.gov

The general structure of a PROTAC consists of two active domains connected by a chemical linker: one ligand that binds to the protein of interest (POI) and another ligand that binds to an E3 ubiquitin ligase. wikipedia.orgresearchgate.netrsc.org Upon formation of a ternary complex involving the POI, the PROTAC, and the E3 ligase, ubiquitination of the POI occurs, leading to its subsequent degradation. wikipedia.orgresearchgate.netrsc.org A key advantage of PROTACs is their catalytic mechanism; a single PROTAC molecule can theoretically induce the ubiquitination and degradation of multiple molecules of the target protein. researchgate.netnih.gov This event-driven pharmacology contrasts with the occupancy-driven mechanism of inhibitors. rsc.org PROTAC technology offers the potential to target proteins previously considered "undruggable" by traditional inhibitors, as binding to a catalytic site is not required for degradation. wikipedia.orgresearchgate.net

Significance of AKT Isoforms as Biological Targets in Academic Research

The AKT family of serine/threonine protein kinases, also known as Protein Kinase B (PKB), consists of three highly homologous isoforms: AKT1 (PKBα), AKT2 (PKBβ), and AKT3 (PKBγ). nih.govresearchgate.netuillinois.edumdpi.com These isoforms play critical roles downstream of the PI3K signaling pathway, regulating a wide array of cellular functions including cell proliferation, survival, metabolism, growth, and angiogenesis. nih.govresearchgate.netmdpi.comrepec.orgnih.gov

Aberrant activation of the PI3K/AKT pathway is a prevalent feature in numerous human cancers, often driven by mechanisms such as the loss of the tumor suppressor PTEN, activating mutations in PIK3CA (encoding the p110α subunit of PI3K), or amplification/mutation of the AKT genes themselves. researchgate.netnih.govd-nb.info Due to their central role in promoting cancer cell growth, survival, and invasiveness, AKT isoforms have been extensively investigated as promising therapeutic targets in oncology. researchgate.netuillinois.edurepec.orgd-nb.info

Despite their high sequence similarity, the AKT isoforms exhibit both overlapping and distinct, sometimes even opposing, functions depending on the cellular context and cancer type. researchgate.netuillinois.edumdpi.comnih.govd-nb.infonih.gov For instance, studies have suggested differential roles for AKT1 and AKT2 in tumor growth and metastasis in certain cancer models. uillinois.edunih.govnih.gov This isoform-specific functionality highlights the potential benefits of targeting individual AKT isoforms or developing strategies like PROTACs that can effectively degrade specific isoforms or achieve pan-isoform degradation to overcome potential resistance mechanisms or therapeutic limitations associated with isoform-specific inhibition. nih.govd-nb.infonih.gov The development of tools like MS15, capable of degrading AKT isoforms, is therefore highly significant for dissecting the specific roles of AKT1, AKT2, and AKT3 in various biological processes and disease states.

Eigenschaften

Molekularformel |

C66H80F3N11O7S |

|---|---|

Molekulargewicht |

1228.5 g/mol |

IUPAC-Name |

(2S,4R)-1-[(2S)-2-[11-[3-[3-[3-[4-(1-aminocyclobutyl)phenyl]-2-(2-aminopyridin-3-yl)imidazo[4,5-b]pyridin-5-yl]phenyl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C64H79N11O5S.C2HF3O2/c1-41(44-22-24-45(25-23-44)56-42(2)69-40-81-56)70-61(79)53-38-49(76)39-74(53)62(80)57(63(3,4)5)73-55(78)20-12-10-8-6-7-9-11-13-35-67-54(77)32-21-43-17-14-18-46(37-43)51-30-31-52-60(71-51)75(59(72-52)50-19-15-36-68-58(50)65)48-28-26-47(27-29-48)64(66)33-16-34-64;3-2(4,5)1(6)7/h14-15,17-19,22-31,36-37,40-41,49,53,57,76H,6-13,16,20-21,32-35,38-39,66H2,1-5H3,(H2,65,68)(H,67,77)(H,70,79)(H,73,78);(H,6,7)/t41-,49+,53-,57+;/m0./s1 |

InChI-Schlüssel |

BUALJYDLGDPEOM-VMWZINGLSA-N |

Isomerische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCNC(=O)CCC4=CC(=CC=C4)C5=NC6=C(C=C5)N=C(N6C7=CC=C(C=C7)C8(CCC8)N)C9=C(N=CC=C9)N)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Ms15 Tfa Action

Direct Target Engagement and Inhibitory Activities of AKT Isoforms

MS15 (Tfa) is a heterobifunctional molecule, designed with a moiety that binds to AKT and another that recruits an E3 ubiquitin ligase. The AKT-targeting component of MS15 (Tfa) is derived from ARQ-092, an allosteric inhibitor of AKT. nih.gov Unlike ATP-competitive inhibitors that bind to the active, phosphorylated form of AKT, allosteric inhibitors like the parent compound of MS15 (Tfa) bind to and stabilize an inactive conformation of the kinase. nih.govplos.org This mode of engagement is particularly significant in tumors with KRAS or BRAF mutations where levels of activated, phosphorylated AKT may be low. nih.gov By targeting the inactive form, MS15 (Tfa) can effectively induce the degradation of total AKT protein, a key advantage over PROTACs derived from ATP-competitive inhibitors. nih.gov

The inhibitory activity of MS15 (Tfa) has been quantified against the three highly homologous AKT isoforms: AKT1, AKT2, and AKT3. These isoforms share conserved domains but have distinct and sometimes overlapping functions in cellular processes. nih.gov Biochemical assays have demonstrated that MS15 (Tfa) exhibits differential potency against these isoforms.

| Isoform | IC50 Value (nM) |

| AKT1 | 798 |

| AKT2 | 90 |

| AKT3 | 544 |

This table presents the half-maximal inhibitory concentration (IC50) values of MS15 (Tfa) for each AKT isoform, indicating its relative potency. medchemexpress.commedchemexpress.com

AKT1 Isoform Targeting Mechanisms

MS15 (Tfa) targets AKT1 by binding to an allosteric pocket located at the interface between the pleckstrin-homology (PH) and kinase domains. nih.govplos.org This binding event locks AKT1 into a closed, inactive conformation where the kinase domain obstructs the phospholipid-binding site of the PH domain. plos.org This prevents the recruitment of AKT1 to the cell membrane, a critical step for its activation via phosphorylation. plos.org The inhibitory concentration required for AKT1 is the highest among the three isoforms, with an IC50 value of 798 nM. medchemexpress.commedchemexpress.com

AKT2 Isoform Targeting Mechanisms

The targeting mechanism for AKT2 is analogous to that of AKT1, involving the stabilization of an inactive state through allosteric inhibition. However, MS15 (Tfa) demonstrates the most potent inhibitory activity against this isoform, with an IC50 value of 90 nM. medchemexpress.commedchemexpress.com This suggests a higher affinity or a more favorable conformational lock for AKT2. Studies have shown that MS15 (Tfa) potently induces the degradation of the AKT2 protein in cellular models. nih.gov

AKT3 Isoform Targeting Mechanisms

MS15 (Tfa) also engages the AKT3 isoform through the same allosteric binding pocket. Its inhibitory potency against AKT3 is intermediate to that of AKT1 and AKT2, with an IC50 of 544 nM. medchemexpress.commedchemexpress.com The effect of MS15 (Tfa) on the degradation of AKT3 has been noted as less clear in certain cell lines, potentially due to lower baseline expression levels of this particular isoform. nih.gov

Ubiquitin-Proteasome System (UPS) Hijacking by MS15 (Tfa)

The primary mechanism of action for MS15 (Tfa) is not merely inhibition but the induction of targeted protein degradation. This is achieved by commandeering the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS). nih.gov

E3 Ubiquitin Ligase Recruitment Dynamics

MS15 (Tfa) functions as a PROTAC by recruiting an E3 ubiquitin ligase to the targeted AKT protein. Specifically, MS15 (Tfa) contains a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. nih.gov This brings VHL in close proximity to the AKT isoform to which MS15 (Tfa) is simultaneously bound, forming a ternary complex (AKT–MS15–VHL). The formation of this ternary complex is the crucial initiating step for the degradation process. Rescue experiments have confirmed the VHL-dependent mechanism of MS15 (Tfa); pretreatment of cells with a VHL ligand can partially rescue the degradation of AKT, and inhibition of the NEDD8-activating enzyme with MLN4924, which is required for the activation of the cullin-ring ubiquitin ligase complex, also prevents AKT degradation. nih.gov

Substrate Polyubiquitination Processes

Once the ternary complex is formed, the recruited VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the AKT protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. mdpi.com The degradation of AKT induced by MS15 (Tfa) is time-dependent, with significant degradation observed within hours and near-complete degradation achieved after 12 hours of treatment in cellular assays. nih.gov Furthermore, the process is confirmed to be proteasome-dependent, as pretreatment of cells with the proteasome inhibitor MG132 rescues AKT from degradation. nih.gov This demonstrates that MS15 (Tfa) successfully induces the polyubiquitination of AKT, marking it for destruction by the proteasome.

Proteasomal Degradation Pathway Activation

The primary mechanism of action for MS15 (Tfa), a potent and selective AKT degrader, is the strategic hijacking of the ubiquitin-proteasome system (UPS). frontiersin.org As a Proteolysis Targeting Chimera (PROTAC), MS15 (Tfa) is a heterobifunctional molecule designed to bring the target protein, AKT, into close proximity with an E3 ubiquitin ligase, thereby inducing the target's ubiquitination and subsequent degradation by the proteasome. biochempeg.com

Research has identified that MS15 (Tfa) specifically recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. biochempeg.com The molecule is derived from an allosteric inhibitor of AKT, which is connected via a linker to a VHL-recruiting ligand. biochempeg.com This design facilitates the formation of a ternary complex between AKT, MS15 (Tfa), and the VHL E3 ligase.

Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the AKT protein. frontiersin.org This process results in the formation of a polyubiquitin chain on AKT, which acts as a recognition signal for the 26S proteasome. frontiersin.org The proteasome then unfolds and degrades the polyubiquitinated AKT into small peptides, while the ubiquitin molecules are recycled. frontiersin.org

Studies have demonstrated that MS15 (Tfa) induces potent, concentration-dependent degradation of total AKT (T-AKT). In SW620 and PANC-1 cancer cell lines, nearly complete degradation of AKT was observed at a concentration of 100 nM. koreascience.kr The degradation is also time-dependent, with significant reductions in AKT levels observed following treatment with MS15 (Tfa). koreascience.kr The efficacy of MS15 (Tfa) is highlighted by its ability to induce AKT degradation in cell lines that are resistant to other AKT PROTACs, particularly those with KRAS/BRAF mutations. biochempeg.com

| Cell Line | Target | Parameter | Value |

|---|---|---|---|

| SW620 | AKT | DC50 | 23 ± 16 nM |

| SW620 | Cell Proliferation | GI50 | 3.1 ± 0.3 μM |

| Target | Parameter | Value |

|---|---|---|

| AKT1 | IC50 | 798 nM |

| AKT2 | IC50 | 90 nM |

| AKT3 | IC50 | 544 nM |

Potential Interplay with Autophagy-Lysosome Degradation Pathways in PROTAC Mechanisms

While PROTACs like MS15 (Tfa) are engineered to specifically leverage the ubiquitin-proteasome system, the broader context of cellular proteostasis involves a complex interplay with the autophagy-lysosome pathway. elsevierpure.comnih.gov These two major degradation systems are not entirely independent and can exhibit compensatory regulation. biochempeg.comwustl.edu

In situations where the proteasome is inhibited or overwhelmed, cells can upregulate autophagy to clear protein aggregates and damaged organelles. wustl.edunih.gov This crosstalk suggests a potential for interplay in the context of PROTAC-mediated degradation. For instance, the high efficiency of a PROTAC in directing a target protein for proteasomal degradation could, in theory, alter the load on the UPS, potentially influencing autophagic flux.

Furthermore, the ubiquitination process itself is a point of intersection between the two pathways. The type of ubiquitin chain linkage can determine the degradative fate of a protein. While K48-linked polyubiquitin chains primarily target proteins to the proteasome, other linkages, such as K63, can signal for autophagic degradation via ubiquitin-binding autophagy receptors like p62/SQSTM1. biochempeg.comresearchgate.net Although PROTACs are designed to promote K48 linkages for proteasomal degradation, the broader impact on cellular ubiquitination dynamics and the potential for off-target effects on other ubiquitination-dependent pathways, including autophagy, is an area of ongoing research.

Technologies that directly harness the autophagy-lysosome system for targeted protein degradation, such as Autophagy-Targeting Chimeras (AUTOTACs), have emerged. These approaches are particularly relevant for targets that are resistant to proteasomal degradation, such as protein aggregates or entire organelles. The existence of these alternative degradation technologies underscores the versatility of cellular degradation machinery and highlights the potential for developing novel therapeutic strategies that could even combine the activation of both pathways for enhanced efficacy. However, there is currently no direct evidence to suggest that MS15 (Tfa) engages the autophagy-lysosome pathway. Its mechanism of action, as currently understood, is confined to the activation of the proteasomal degradation pathway.

Preclinical Research Applications and Biological Systems

Research in Oncology Models

Preclinical investigations have explored the activity of MS15 (Tfa) in various oncology models, including both in vitro studies using cancer cell lines and in vivo evaluations in murine models. These studies aim to understand its potential as an anti-cancer agent by examining its effects on cellular processes and its behavior within a living system.

Studies in Cancer Cell Lines

Research utilizing cancer cell lines has been instrumental in elucidating the direct cellular impact of MS15 (Tfa). These in vitro studies provide insights into its mechanism of action at the cellular level, specifically its influence on proliferation, viability, and targeted protein degradation.

Studies have demonstrated that MS15 (Tfa) effectively suppresses the proliferation of various cancer cell lines nih.gov. Notably, it has shown efficacy in inhibiting the growth of cancer cells harboring specific genetic alterations, such as KRAS/BRAF mutations and PI3K/PTEN mutations nih.gov. This suggests a potential therapeutic avenue for cancers driven by these common oncogenic pathways. MS15 (Tfa) inhibits downstream signaling pathways, contributing to its antiproliferative effects in cancer cell lines nih.gov.

While directly modulating cellular viability, often measured through assays like MTT, is a key aspect of cancer research nih.gov, the effect of MS15 (Tfa) is primarily described through its impact on proliferation and its ability to inhibit key signaling nodes like AKT nih.govnih.gov. The potency of MS15 (Tfa) in inhibiting the activity of AKT isoforms (AKT1, AKT2, and AKT3) has been quantified through IC50 values, as shown in the table below guidetopharmacology.orgmedchemexpress.comnih.gov. These inhibitory effects on AKT activity are directly linked to its downstream impact on cellular processes crucial for viability and growth.

| AKT Isoform | IC50 Value (nM) |

| AKT1 | 798 |

| AKT2 | 90 |

| AKT3 | 544 |

| Table 1: Inhibition of AKT Isoform Activity by MS15 (Tfa) guidetopharmacology.orgmedchemexpress.comnih.gov |

As a PROTAC, a core function of MS15 (Tfa) is to induce targeted protein degradation guidetopharmacology.orgmedchemexpress.comnih.govnih.gov. Research has shown that MS15 (Tfa) potently and selectively degrades AKT protein in cancer cells nih.gov. This degradation is achieved by hijacking the cell's native ubiquitin-proteasome system, a pathway responsible for regulated protein turnover. Studies investigating PROTACs often involve assessing the kinetics of target protein degradation, observing the rate and extent to which the target protein levels decrease over time following treatment. MS15 (Tfa) has been shown to effectively induce AKT degradation in a concentration-dependent manner in certain cancer cell lines medchemexpress.com.

In Vivo Preclinical Cancer Models

In vivo preclinical cancer models, frequently employing mice, are essential for evaluating the efficacy and pharmacological profile of potential therapeutic agents within a complex biological system. Studies involving MS15 (Tfa) in murine models have provided crucial data regarding its behavior in vivo.

Pharmacokinetic (PK) studies in murine models are conducted to understand how a compound is absorbed, distributed, metabolized, and excreted. Research has indicated that MS15 (Tfa) is bioavailable in mice when administered via intraperitoneal (IP) injection guidetopharmacology.orgmedchemexpress.comnih.gov. A pharmacokinetic study in mice involving a single IP dose of 75 mg/kg of MS15 (Tfa) reported that the maximum plasma concentration (Cmax) of 1 μM was reached at 0.5 hours post-administration nih.gov. Furthermore, plasma concentrations remained above 100 nM for at least 12 hours nih.gov. These findings suggest that IP administration of MS15 (Tfa) can achieve plasma exposure levels considered sufficient for effective AKT degradation in in vivo studies nih.gov.

Research in Neurodegenerative Disease ModelsInformation regarding the research applications of MS15 (Tfa) specifically within neurodegenerative disease models, including its potential for modulating aberrant protein aggregation, impact on neuronal proteostasis mechanisms, or applications in advanced in vitro models such as organoids or three-dimensional (3D) cell cultures, was not identified in the scope of the conducted research.

In Vivo Neurodegenerative Disease Model Studies

While direct studies of MS15 (Tfa) specifically in in vivo neurodegenerative disease models are not extensively detailed in the provided information, research has demonstrated its bioavailability in mice, a common model organism for such studies medchemexpress.commedchemexpress.com. Following intraperitoneal administration at a dose of 75 mg/kg, MS15 was found to be bioavailable medchemexpress.commedchemexpress.com. Plasma concentrations reached a maximum (Cmax) of 1 µM at 0.5 hours post-treatment and remained above 100 nM for at least 12 hours medchemexpress.com. This sustained plasma exposure is considered sufficient for achieving effective AKT degradation in vivo medchemexpress.com. Given that dysregulation of AKT signaling is implicated in various neurological disorders, the ability of MS15 (Tfa) to effectively degrade AKT in vivo suggests its potential as a research tool in neurodegenerative disease models to explore the therapeutic implications of AKT inhibition or degradation medchemexpress.commedchemexpress.com. In vivo models, including rodent models, are widely used to study the pathology and progression of neurodegenerative diseases like Alzheimer's and Parkinson's, as well as to evaluate potential therapeutic interventions numberanalytics.comnih.gov.

General Applications in Cellular Proteostasis Research

MS15 (Tfa) functions as a potent and selective degrader of AKT1, AKT2, and AKT3 medchemexpress.commedchemexpress.com. Its activity is characterized by low nanomolar half-maximal inhibitory concentration (IC50) values for inhibiting the activity of these kinases: 798 nM for AKT1, 90 nM for AKT2, and 544 nM for AKT3 medchemexpress.commedchemexpress.com.

| AKT Isoform | IC50 (nM) |

|---|---|

| AKT1 | 798 |

| AKT2 | 90 |

| AKT3 | 544 |

As a PROTAC, MS15 (Tfa) induces the degradation of AKT proteins, a process that is mediated by the ubiquitin-proteasome system (UPS) medchemexpress.com. Studies in various cell lines, including SW620 and MS21-resistant KRAS/BRAF mutant cells, have shown that MS15 (Tfa) potently induces AKT degradation in a concentration-dependent manner medchemexpress.com. In SW620 cells, a half-maximal degradation concentration (DC50) of 23 ± 16 nM was observed, with nearly complete AKT degradation achieved at a concentration of 100 nM medchemexpress.com. Significant AKT degradation was also observed at 1 µM in BRAF mutant cell lines such as Colo205, HT-29, and SKMEL 239 cells medchemexpress.com. This targeted protein degradation approach makes MS15 (Tfa) a valuable tool in cellular proteostasis research, specifically for investigating the roles of AKT isoforms and the mechanisms of targeted protein degradation via the PROTAC technology charlotte.eduproteostasisconsortium.commerckmillipore.comnih.gov. Cellular proteostasis encompasses the complex network of pathways that control the biogenesis, folding, trafficking, and degradation of proteins, and tools like MS15 (Tfa) allow researchers to manipulate specific protein levels to understand their impact on cellular health and disease charlotte.edunih.gov.

Additionally, a separate compound identified as MS15, an antimicrobial peptide from Bacillus velezensis, has shown antioxidant activity by activating the Nrf2-mediated HO-1 antioxidant signaling pathway in RAW 264.7 cells nih.gov. This suggests a role in mitigating oxidative stress, a factor relevant to cellular damage and disease progression nih.gov.

Synthetic Strategies and Analytical Methodologies for Ms15 Tfa

Role of Trifluoroacetic Acid (TFA) in PROTAC Synthesis

Trifluoroacetic acid (TFA) plays a multifaceted role in the synthesis and isolation of PROTACs. Its strong acidity is leveraged in key steps, but it also presents challenges related to salt formation and purity.

Solid-Phase Peptide Synthesis (SPPS) is a common methodology for constructing peptide-based molecules, which can serve as components or linkers in PROTACs. In Fmoc-based SPPS, TFA is widely used for the cleavage of the peptide from the solid support and for the removal of acid-labile side-chain protecting groups. thermofisher.compeptide.com The selection of the cleavage cocktail, primarily composed of TFA, depends on the specific linker used to attach the peptide to the resin and the nature of the amino acid side-chain protecting groups. thermofisher.com Different scavengers are often added to the TFA cleavage cocktail to prevent reattachment or modification of deprotected side chains by reactive species generated during the process. thermofisher.compeptide.com While TFA is effective for cleavage and deprotection, the exposure time to the cleavage reagent should be minimized. thermofisher.com

The use of TFA in synthesis, particularly during deprotection or purification via techniques like preparative HPLC which often utilize TFA-containing mobile phases, frequently results in the isolation of the final compound as a trifluoroacetate (B77799) salt (TFA salt). acs.orgnih.gov For PROTACs and other research compounds, the formation of TFA salts can have significant implications for compound purity and subsequent biological assays. Studies have shown that the counterion can influence the reactivity of compounds in downstream synthetic steps. For instance, in high-throughput PROTAC synthesis using amide coupling, the use of ammonium (B1175870) TFA salts resulted in poor conversion compared to free amine forms. acs.org This highlights the importance of considering the salt form when developing synthetic protocols and evaluating compound behavior.

Given the potential impact of the trifluoroacetate counterion on biological activity and other properties, counterion exchange is a crucial step in the development of research compounds. Methods for exchanging the trifluoroacetate anion for other counterions, such as hydrochloride or acetate, are employed to obtain compounds in a more suitable salt form for biological testing or further synthesis. mdpi.com Techniques for counterion exchange include using ion exchange chromatography, where the charged compound interacts with a stationary phase, and the counterion is exchanged by eluting with a buffer containing the desired counterion. sigmaaldrich.comlibretexts.org Another approach involves dissolving the TFA salt in a solution of the desired acid (e.g., HCl) followed by lyophilization, often repeated multiple times to ensure efficient exchange. mdpi.com The efficiency of counterion exchange can be monitored using analytical techniques such as HPLC or NMR. mdpi.com

Advanced Analytical Techniques for Characterization and Quantification

Precise characterization and quantification of MS15 (Tfa) and its effects are essential in targeted protein degradation research. Mass spectrometry-based techniques are particularly valuable in this regard.

Mass spectrometry-based proteomics plays a pivotal role in the study of PROTACs, enabling the identification of degradation targets, assessment of selectivity, and elucidation of mechanisms of action. nih.govnih.govmtoz-biolabs.comsapient.bioproteomics.com These approaches provide an unbiased perspective on the binding and degradation selectivity of PROTAC molecules. nih.govmtoz-biolabs.com

MS15 is known to selectively and significantly degrade AKT1 and AKT2. guidetopharmacology.orgguidetopharmacology.org While AKT3 is also inhibited, its degradation by MS15 is less clear in certain cell lines where its expression is low. guidetopharmacology.orgguidetopharmacology.org Research findings indicate that MS15 TFA inhibits the activity of AKT1, AKT2, and AKT3 with varying potency. medchemexpress.comtargetmol.com

Here is a summary of reported IC50 values for MS15 TFA:

| Target | IC50 (nM) | Source |

| AKT1 | 798 | medchemexpress.comtargetmol.com |

| AKT2 | 90 | medchemexpress.comtargetmol.com |

| AKT3 | 544 | medchemexpress.comtargetmol.com |

These data, obtained through biochemical assays, complement the proteomic studies by providing insight into the compound's direct inhibitory effects on the target kinases, which precedes the PROTAC-mediated degradation.

Mass Spectrometry (MS)-Based Proteomics Approaches

Quantitative Proteomics in Response to MS15 (Tfa)

Quantitative proteomics, often employing mass spectrometry (MS)-based techniques, is a powerful approach for globally analyzing protein abundance changes within a biological system in response to stimuli, such as treatment with a compound like MS15. researchgate.netfree.fr These methods can reveal the downstream effects of targeted protein degradation by MS15 on the broader cellular proteome. Studies utilizing MS-based proteomics have demonstrated the capability to identify and quantify thousands of proteins from relatively small cell numbers. For instance, one study identified 3,881 proteins from 2,500 cells, while another reported identifying 2,700 proteins from 1,018 cells using SCoPE-MS. researchgate.netnih.gov

Sample preparation for quantitative proteomics often involves cell lysis, protein digestion into peptides, and subsequent cleanup steps before MS analysis. Trifluoroacetic acid is frequently utilized in these workflows. For example, in some protocols, peptide samples are acidified with TFA, and C18 columns are activated and washed with solutions containing TFA (e.g., 0.1% TFA). researchgate.netnih.gov Peptides can be eluted using mobile phases containing TFA and acetonitrile (B52724) (e.g., 0.1% TFA/70% ACN). researchgate.netnih.gov Another method involves diluting samples with 1% TFA in isopropanol (B130326) and washing with 1% TFA in isopropanol and 0.2% TFA/2% ACN during peptide cleanup using SDB-RPS StageTips. biorxiv.org Elution can be performed with a basic buffer, followed by desalting using C18 tips and resuspension in a buffer containing 0.1% TFA. biorxiv.org The use of TFA in these steps is primarily related to its properties as an acidic mobile phase additive and its role in peptide handling and purification for subsequent MS analysis. lcms.czsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a fundamental technique for the purification and analysis of peptides and proteins, including synthetic compounds like MS15. peptide.comnih.govwaters.com

Reverse-Phase HPLC Methodologies Utilizing TFA/H2O Systems

Reversed-phase HPLC separates compounds based on their hydrophobicity using a hydrophobic stationary phase and a mobile phase typically composed of a mixture of water and an organic solvent, such as acetonitrile. peptide.comwaters.com Trifluoroacetic acid (TFA) is a widely used mobile phase additive in RP-HPLC for peptide and protein separations. sigmaaldrich.comsigmaaldrich.comnih.gov Its inclusion in the mobile phase offers several advantages:

pH Control: TFA provides a low pH environment, which can protonate acidic functional groups on peptides. sigmaaldrich.comwaters.com

Ion Pairing: TFA acts as an ion-pairing reagent, interacting with basic residues on peptides, effectively neutralizing positive charges and increasing retention on the hydrophobic stationary phase. sigmaaldrich.compeptide.comwaters.comwaters.com This ion-pairing effect improves peak shape and symmetry, especially for basic peptides. peptide.comwaters.com

Silanol (B1196071) Interaction Suppression: TFA can suppress undesirable interactions between peptides and residual silanol groups on silica-based stationary phases, which can cause peak tailing. sigmaaldrich.comwaters.com

Typical mobile phase systems in RP-HPLC for peptide and protein analysis utilize water (Solvent A) and an organic solvent like acetonitrile (Solvent B), with the addition of a small percentage of TFA, commonly in the range of 0.05% to 0.1%. sigmaaldrich.compeptide.comnih.gov Linear gradients of the organic solvent are typically used to elute compounds based on their hydrophobicity. peptide.com While 0.1% TFA is a common concentration, studies have suggested that higher concentrations, such as 0.2-0.25% TFA, may be optimal for achieving efficient resolution of peptide mixtures, particularly those with multiple positive charges. nih.gov

However, it is important to note that while TFA is beneficial for chromatographic separation and UV detection, it can cause significant ion suppression in mass spectrometry (MS) due to the formation of ion pairs with analytes, which reduces sensitivity. sigmaaldrich.comsigmaaldrich.comresearchgate.net This presents a challenge when coupling RP-HPLC with MS detection, necessitating strategies to mitigate TFA interference for sensitive MS analysis. sigmaaldrich.comsigmaaldrich.comresearchgate.net

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the structural characterization and verification of chemical compounds like MS15 (Tfa).

Infrared (IR) Spectroscopy and TFA Interference Mitigation Strategies

Infrared (IR) spectroscopy is a technique used to identify functional groups and determine the molecular structure of a compound based on its vibrational modes. mdpi.compg.edu.pl When analyzing synthetic peptides or compounds like MS15 (Tfa) that have been synthesized or purified using procedures involving trifluoroacetic acid, the presence of residual TFA can interfere with the interpretation of IR spectra. nih.govnih.gov TFA exhibits strong characteristic absorption bands in the IR spectrum, notably around 1147 cm⁻¹ and 1200 cm⁻¹. nih.gov These strong signals from TFA can overlap with or obscure the signals from the compound of interest, making structural analysis challenging. nih.govnih.gov

Mitigation strategies are employed to address TFA interference in IR spectroscopy. One common approach is based on subtraction techniques, similar to those used for buffer or solvent correction in spectroscopy. nih.gov This involves obtaining a spectrum of TFA or a solution containing TFA at a known concentration and mathematically subtracting its contribution from the spectrum of the sample containing the compound and TFA. nih.gov By applying a scaling factor, the strong TFA bands can be effectively eliminated, allowing for clearer observation and interpretation of the spectral features of the target compound. nih.gov This approach aims to obtain the spectrum of the synthetic compound without the confounding contribution of residual TFA, thereby providing reliable conformational and structural information. nih.gov

Structure Activity Relationship Sar and Protac Design Principles for Akt Degraders

Elucidating Key Structural Features for Potency and Selectivity of MS15 (Tfa) Analogues

MS15 (Tfa) is noted for its potent and selective degradation of AKT. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.cn Its design is based on the allosteric AKT inhibitor ARQ-092, which binds to and stabilizes the inactive form of AKT. nih.govguidetopharmacology.orgguidetopharmacology.org This is a key feature, as previous AKT PROTACs derived from ATP-competitive inhibitors, such as MS21 (derived from capivasertib/AZD5363), were found to be less effective in degrading AKT in cancer cells with KRAS/BRAF mutations. nih.govguidetopharmacology.orgnih.gov MS15, by utilizing an allosteric inhibitor, demonstrated potent and selective AKT degradation and antiproliferative activity in these cell lines, in addition to those with PI3K/PTEN pathway mutations. nih.govnih.gov

The choice of E3 ligase recruiter is also crucial for PROTAC activity and selectivity. MS15 is a VHL-recruiting PROTAC. nih.govguidetopharmacology.org Studies exploring different E3 ligases have shown varying effectiveness. For instance, CRBN-recruiting AKT degraders derived from the same allosteric inhibitor as MS15 were generally less effective in reducing total AKT levels compared to VHL-recruiting analogues. nih.gov

The linker connecting the AKT-binding ligand and the E3 ligase ligand plays a critical role in the formation of a stable ternary complex (AKT-PROTAC-E3 ligase), which is essential for efficient ubiquitination and degradation. revvity.comnih.govnih.gov The length, composition, and flexibility of the linker can significantly influence the PROTAC's physicochemical properties, membrane permeability, metabolic stability, and degradation activity. nih.gov While specific detailed SAR data for MS15 (Tfa) analogues regarding linker modifications were not extensively detailed in the search results, research on other PROTACs highlights the importance of linker optimization. For example, studies on ARQ-092-derived VHL-recruiting degraders showed that compounds with short ether linkers effectively induced AKT degradation, while longer linkers initially decreased activity, which was then restored by further extending the linker length. nih.gov

MS15 (Tfa) inhibits the activity of AKT1, AKT2, and AKT3, with reported IC₅₀ values of 798 nM, 90 nM, and 544 nM, respectively. medchemexpress.comtargetmol.commedchemexpress.commedchemexpress.cn It has been shown to selectively and significantly degrade AKT1 and AKT2. guidetopharmacology.orgguidetopharmacology.org The effect on AKT3 degradation is less clear in cell lines where its expression is low. guidetopharmacology.orgguidetopharmacology.org

Here is a summary of the inhibitory activity of MS15 (Tfa) on AKT isoforms:

| AKT Isoform | IC₅₀ (nM) |

| AKT1 | 798 |

| AKT2 | 90 |

| AKT3 | 544 |

Note: IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the enzyme activity.

Rational Design Strategies for Next-Generation AKT PROTACs

Rational design of PROTACs involves the deliberate selection and modification of the three key components to optimize target binding, E3 ligase recruitment, ternary complex formation, and ultimately, target protein degradation. sydney.edu.aurevvity.comnih.govmdpi.com For next-generation AKT PROTACs, strategies focus on overcoming limitations of existing degraders and improving their therapeutic profile.

One key strategy involves exploring different AKT warheads, including both ATP-competitive and allosteric inhibitors, to identify those that promote efficient ternary complex formation and degradation across various cellular contexts and mutational backgrounds. The success of MS15, derived from an allosteric inhibitor, in KRAS/BRAF mutated cells highlights the importance of considering different binding modes. nih.govnih.gov

Another crucial aspect is the selection of the E3 ubiquitin ligase. While VHL and Cereblon (CRBN) are commonly used, exploring a broader range of E3 ligases could lead to improved selectivity and efficacy. revvity.com The specific interaction between the chosen E3 ligase and the target protein in the presence of the PROTAC is critical for stable ternary complex formation and subsequent degradation. nih.gov

Linker design is a complex but vital part of rational PROTAC design. Optimizing linker length, rigidity, and chemical composition is essential to facilitate the optimal orientation of the target protein and the E3 ligase for ubiquitination. revvity.comnih.govmdpi.com Rational design strategies employ structure-based approaches to predict the preferred linker characteristics. mdpi.com

Furthermore, rational design aims to improve the selectivity of PROTACs. While the bifunctional nature of PROTACs can inherently enhance selectivity compared to simple inhibitors by requiring the formation of a specific ternary complex, off-target degradation can still occur. revvity.comnih.gov Strategies to improve selectivity include fine-tuning the affinity of the warhead and E3 ligase ligand, as well as optimizing the linker to favor the desired ternary complex over potential off-target interactions. revvity.com

Computational Approaches in PROTAC Design for AKT Targets

Computational methods are increasingly being integrated into the PROTAC design process to accelerate discovery and optimization. mtoz-biolabs.comnih.govmdpi.comnih.govacs.org These approaches can help overcome the limitations of traditional trial-and-error methods.

One significant application of computational methods is in predicting the formation and structure of the ternary complex (target protein-PROTAC-E3 ligase). mtoz-biolabs.commdpi.comnih.govacs.org Techniques such as protein-protein docking and molecular dynamics simulations can provide insights into the optimal linker length and composition required to bridge the target and the E3 ligase effectively. mdpi.com This is particularly challenging compared to traditional small molecule docking, as it involves modeling interactions between three molecules. acs.org

Computational screening of virtual libraries of PROTAC candidates is another area where these methods are valuable. mtoz-biolabs.comnih.gov Algorithms can be used to design novel linkers and evaluate potential PROTAC molecules based on desired properties such as binding affinity, geometric feasibility of ternary complex formation, solubility, and permeability. mtoz-biolabs.com

Quantitative Structure-Activity Relationship (QSAR) modeling, a computational technique, can also be applied to PROTACs to correlate structural features with degradation activity, aiding in the identification of key determinants of potency. mdpi.com

While computational PROTAC design is still evolving, it offers promising possibilities for rationalizing and accelerating the development of next-generation degraders for targets like AKT, potentially leading to more effective and selective therapeutic agents. mdpi.comnih.govacs.org

Q & A

Q. Table 1: Example Synthesis Protocol

| Step | Parameter | Value | Instrumentation |

|---|---|---|---|

| 1 | Reaction Temp | 25°C | Thermostatic Bath |

| 2 | Stirring Rate | 500 rpm | Magnetic Stirrer |

| 3 | Purification | Column Chromatography (SiO₂, EtOAc/Hexane 3:7) |

Key: Always include raw data and instrument calibration details in supplementary materials to enable replication .

Basic: Which analytical techniques are most effective for verifying the identity of MS15 (Tfa) in complex matrices?

Answer:

- High-Resolution Mass Spectrometry (HRMS) for precise molecular weight confirmation.

- X-ray Diffraction (XRD) to resolve crystallographic ambiguities.

- Multivariate Analysis (e.g., PCA) for distinguishing MS15 (Tfa) from structurally similar compounds .

Note: Cross-validate results with independent techniques to mitigate instrumental bias .

Advanced: How can researchers resolve contradictions in reported bioactivity data for MS15 (Tfa) across studies?

Answer:

- Meta-Analysis Framework : Systematically compare experimental variables (e.g., cell lines, assay protocols) using tools like PRISMA guidelines.

- Error Source Identification : Quantify uncertainties from instrumentation (e.g., ±2% HPLC accuracy) or biological variability (e.g., n=3 vs. n=6 replicates) .

- Data Harmonization : Apply normalization protocols (e.g., Z-score transformation) to align disparate datasets .

Advanced: What experimental design principles optimize MS15 (Tfa) studies under varying environmental conditions?

Answer:

- Factorial Design : Test interactions between variables (e.g., pH, temperature) using a 2^k factorial approach.

- Response Surface Methodology (RSM) : Model non-linear relationships to identify optimal conditions .

- Robustness Testing : Introduce ±10% perturbations to critical parameters (e.g., solvent polarity) to assess method resilience .

Basic: How should researchers conduct a literature review on MS15 (Tfa) to identify knowledge gaps?

Answer:

- Database Searches : Use SciFinder, PubMed, and Google Scholar with Boolean terms (e.g., "MS15 (Tfa)" AND "synthesis NOT industrial").

- Citation Chaining : Track backward (references) and forward (cited-by) links from seminal papers .

- Gap Analysis Tools : Map publication timelines and keyword co-occurrence networks via VOSviewer .

Advanced: Which statistical models are suitable for analyzing dose-response relationships in MS15 (Tfa) studies?

Answer:

- Non-linear Regression : Fit data to Hill or Log-Logistic models (IC₅₀ calculations).

- Bayesian Hierarchical Models : Account for inter-study heterogeneity in meta-analyses .

- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets (n < 10) .

Basic: What are the best practices for presenting MS15 (Tfa) research data in publications?

Answer:

- Tables : Include raw and processed data with explicit headers (e.g., "Peak Area (%) ± SD").

- Figures : Use error bars (SEM/CI) and significance annotations (***p < 0.001).

- Supplementary Materials : Archive spectra, chromatograms, and code for reproducibility .

Advanced: How can novel computational methods for MS15 (Tfa) be validated against experimental results?

Answer:

- Docking Studies vs. Wet-Lab Assays : Compare binding affinity predictions (ΔG) with SPR or ITC measurements.

- QSAR Validation : Use leave-one-out cross-validation (LOOCV) to assess model generalizability .

- Energy Minimization Protocols : Ensure molecular dynamics simulations align with crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.